6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride

Medicinal Chemistry Physicochemical Profiling Building Block Selection

6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride (CAS 2306272-45-5) is a gem‑difluorinated saturated bicyclic amine building block that has been the subject of dedicated gram‑scale synthesis and systematic physicochemical characterization in peer‑reviewed primary literature. The compound features a bicyclo[3.2.0]heptane core with two fluorine atoms at the 6‑position, and is supplied as the hydrochloride salt (C₇H₁₂ClF₂N, MW 183.63) at ≥98% purity.

Molecular Formula C7H12ClF2N
Molecular Weight 183.63 g/mol
Cat. No. B13008429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride
Molecular FormulaC7H12ClF2N
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESC1C(CC2C1CC2(F)F)N.Cl
InChIInChI=1S/C7H11F2N.ClH/c8-7(9)3-4-1-5(10)2-6(4)7;/h4-6H,1-3,10H2;1H
InChIKeyWJLRUFVGIYHCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 6,6-Difluorobicyclo[3.2.0]heptan-3-amine Hydrochloride with Validated Physicochemical Differentiation


6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride (CAS 2306272-45-5) is a gem‑difluorinated saturated bicyclic amine building block that has been the subject of dedicated gram‑scale synthesis and systematic physicochemical characterization in peer‑reviewed primary literature [1]. The compound features a bicyclo[3.2.0]heptane core with two fluorine atoms at the 6‑position, and is supplied as the hydrochloride salt (C₇H₁₂ClF₂N, MW 183.63) at ≥98% purity . Unlike many catalog‑only bicyclic amines, its experimentally measured pKₐ and LogP values have been directly compared to non‑fluorinated bicyclic and monocyclic counterparts, establishing a quantitative physicochemical baseline that supports rational building‑block selection in medicinal chemistry programs [1].

Why Uncharacterized Bicyclic Amine Analogues Cannot Substitute for 6,6-Difluorobicyclo[3.2.0]heptan-3-amine Hydrochloride


Superficially similar bicyclic amines—including non‑fluorinated bicyclo[3.2.0]heptan-3-amine, regioisomeric difluoro analogs, or other saturated bicyclic amine scaffolds—differ substantially in two properties that are critical for lead optimization: protonation state at physiological pH (pKₐ) and partitioning behavior (LogP) [1]. The gem‑difluorination at the 6‑position predictably decreases pKₐ by 0.3–0.5 units and LogP by 0.54–0.55 units relative to the non‑fluorinated bicyclic parent, while the bicyclo[3.2.0]heptane ring system itself has a negligible impact on these properties compared to monocyclic counterparts [1]. Additionally, recent comprehensive studies across a series of gem‑difluorinated saturated bicyclic amines demonstrate that the magnitude and even the direction of lipophilicity change upon difluorination are scaffold‑dependent, meaning that data from one bicyclic system cannot be extrapolated to another [2]. Without experimentally measured pKₐ and LogP data specific to the 6,6‑difluorobicyclo[3.2.0]heptane scaffold, procurement of uncharacterized analogs introduces uncontrolled risk in medicinal chemistry design cycles.

Quantitative Differentiation Evidence for 6,6-Difluorobicyclo[3.2.0]heptan-3-amine Hydrochloride vs. Closest Analogs


pKₐ Depression upon gem‑Difluorination: Head‑to‑Head with Non‑Fluorinated Bicyclo[3.2.0]heptan-3-amine

The introduction of the gem‑difluoro group at the 6‑position of the bicyclo[3.2.0]heptane scaffold reduces the basicity of the 3‑amine. Experimentally, the pKₐ of 6,6‑difluorobicyclo[3.2.0]heptan-3-amine is depressed by 0.3–0.5 units compared to its non‑fluorinated bicyclo[3.2.0]heptan-3-amine counterpart [1]. This shift is consistent with the electron‑withdrawing inductive effect of the CF₂ moiety and places the conjugate acid in a distinct protonation‑state window at physiological pH relative to the parent amine [1].

Medicinal Chemistry Physicochemical Profiling Building Block Selection

LogP Reduction by gem‑Difluorination: Quantified Lipophilicity Shift vs. Non‑Fluorinated Bicyclic Parent

Lipophilicity, measured as LogP of model benzamide/anilide derivatives, is decreased by 0.54–0.55 units upon 6,6‑gem‑difluorination of the bicyclo[3.2.0]heptane scaffold compared to the non‑fluorinated bicyclic analog [1]. This contrasts with many other fluorination patterns where lipophilicity is increased; the decrease here is attributed to the strong dipole moment of the gem‑difluoro group and its spatial relationship with the amine functionality [1].

Drug Design Lipophilicity Optimization ADME Prediction

Scaffold‑Independent Fluorine Effect: Negligible pKₐ/LogP Contribution from the Bicyclo[3.2.0]heptane Ring Itself vs. Monocyclic Analogs

The Moroz et al. study explicitly compared the bicyclo[3.2.0]heptane system to monocyclic counterparts and found that the bicyclic framework itself has a negligible impact on pKₐ and LogP relative to a monocyclic reference [1]. This means that the observed physicochemical shifts are solely attributable to the gem‑difluoro substitution, and any monocyclic analog lacking the difluoro group will exhibit fundamentally different protonation and lipophilicity profiles. This finding isolates the CF₂ unit as the sole driver of differentiation, enabling rational scaffold selection without confounding ring‑strain effects [1].

Bioisostere Design Scaffold Hopping Physicochemical Deconvolution

Cross‑Scaffold Caveat: Lipophilicity Modulation by gem‑Difluorination Is Scaffold‑Dependent Across Bicyclic Amine Series

A broader study by Liashuk et al. (2025) encompassing gem‑difluorinated saturated bicyclic amines with 6–8 atoms in the largest ring revealed that the effect of gem‑difluorination on LogP is scaffold‑dependent and can be either positive or negative depending on the number of vicinal C–H bonds, their spatial orientation, and the bicyclic core structure [2]. This finding establishes that the 0.54–0.55 LogP decrease observed for the 6,6‑difluorobicyclo[3.2.0]heptane scaffold is not a universal property of all gem‑difluorinated bicyclic amines; it is specific to this ring system [1][2]. Other bicyclic scaffolds (e.g., bicyclo[3.1.0]hexane, bicyclo[2.2.1]heptane, or octahydropentalene derivatives) may exhibit different, even opposite, lipophilicity trends upon gem‑difluorination [2].

Structure–Property Relationships Fluorine Chemistry Scaffold Selection

Gram‑Scale Synthetic Accessibility Confirms Procurement Viability as a Research Building Block

The primary amine building block was prepared on gram scale via DAST‑mediated deoxofluorination of the corresponding bicyclic keto ester, confirming synthetic tractability beyond milligram discovery quantities [1]. The hydrochloride salt form (CAS 2306272-45-5) is commercially available from multiple vendors at ≥98% purity with batch‑specific QC data (NMR, HPLC, GC) . This distinguishes the compound from many research‑grade bicyclic amines that are limited to sub‑100 mg availability and lack validated purity documentation.

Synthetic Methodology Building Block Supply Scalability

Application Scenarios Where 6,6-Difluorobicyclo[3.2.0]heptan-3-amine Hydrochloride Provides Measurable Differentiation


Lead Optimization Programs Requiring Predictable pKa Modulation via Bioisosteric Replacement

When a medicinal chemistry program identifies that the protonation state of an amine at physiological pH is suboptimal, replacing a non‑fluorinated amine with 6,6‑difluorobicyclo[3.2.0]heptan-3-amine introduces a quantifiable pKₐ reduction of 0.3–0.5 units [1]. This predictable shift, driven solely by the CF₂ inductive effect without confounding ring‑strain contributions, allows multiparameter optimization with reduced empiricism relative to uncharacterized bicyclic amine alternatives [1].

Fragment‑Based Drug Discovery (FBDD) Requiring High Ligand Efficiency via Controlled Lipophilicity Reduction

Fragment hits frequently suffer from excessive lipophilicity that limits ligand efficiency. The 0.54–0.55 LogP decrease conferred by 6,6‑gem‑difluorination on this scaffold [1] enables fragment growing or linking strategies that maintain or improve aqueous solubility without resorting to polar functionality that may disrupt binding. The scaffold‑specific nature of this LogP effect, as confirmed across bicyclic amine series [2], means that alternative gem‑difluorinated scaffolds cannot be assumed to deliver the same lipophilicity outcome.

Conformational Restriction Strategies Where the Bicyclo[3.2.0]heptane Core Serves as a Three‑Dimensional Benzene or Cycloalkane Isostere

The rigid bicyclo[3.2.0]heptane framework provides spatial orientation of the 3‑amine vector that is distinct from planar aromatic or monocyclic saturated systems. Combined with the gem‑difluoro‑driven physicochemical modulation [1], this scaffold offers a dual advantage in programs seeking to replace phenyl or cyclohexyl rings with saturated bioisosteres that retain favorable physicochemical properties—a strategy validated by the broader acceptance of bicyclo[m.n.0]alkane building blocks in medicinal chemistry [2].

Structure–Activity Relationship (SAR) Studies Requiring Batch‑to‑Batch Reproducibility at Multigram Scale

The demonstrated gram‑scale synthesis of the primary amine precursor [1] and the availability of the hydrochloride salt as a ≥98% pure commercial product with batch‑specific QC certificates (NMR, HPLC, GC) ensure that SAR campaigns can proceed without interruptions caused by supply shortages or purity variability—a practical differentiator from less characterized bicyclic amine building blocks that are limited to small research quantities and lack validated analytical documentation.

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